2,6-Dimethylpentadecane

Description

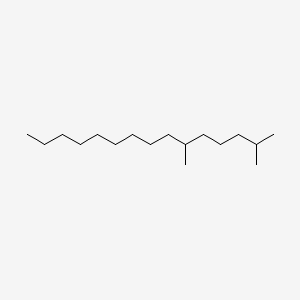

2,6-Dimethylpentadecane (C₁₇H₃₆) is a branched alkane featuring a 15-carbon backbone (pentadecane) with methyl groups at the 2nd and 6th positions. This structural arrangement reduces molecular symmetry compared to linear alkanes, influencing its physical properties such as melting point, boiling point, and solubility. Branched alkanes like these are commonly used in analytical chemistry as reference standards or reagents due to their stability and predictable behavior .

Properties

CAS No. |

54105-65-6 |

|---|---|

Molecular Formula |

C17H36 |

Molecular Weight |

240.5 g/mol |

IUPAC Name |

2,6-dimethylpentadecane |

InChI |

InChI=1S/C17H36/c1-5-6-7-8-9-10-11-14-17(4)15-12-13-16(2)3/h16-17H,5-15H2,1-4H3 |

InChI Key |

JYTLGEFYGIHRQU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(C)CCCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylpentadecane can be achieved through various methods. One common approach involves the reduction of citronellyl tosylate with lithium aluminum hydride to produce 2,6-dimethyl-2-octene, which can then be further processed to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of hydrocarbon synthesis, such as catalytic hydrogenation and alkylation, can be applied to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylpentadecane, like other alkanes, primarily undergoes reactions typical of saturated hydrocarbons. These include:

Oxidation: Alkanes can be oxidized to form alcohols, aldehydes, ketones, and carboxylic acids under specific conditions.

Substitution: Halogenation is a common substitution reaction where hydrogen atoms in the alkane are replaced by halogen atoms.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.

Substitution: Halogenation typically requires halogens like chlorine (Cl2) or bromine (Br2) and may be initiated by heat or light.

Major Products

Oxidation: Depending on the conditions, oxidation can yield a variety of products including alcohols, aldehydes, and carboxylic acids.

Substitution: Halogenation results in the formation of haloalkanes, where one or more hydrogen atoms are replaced by halogen atoms.

Scientific Research Applications

2,6-Dimethylpentadecane has been studied for its role in various scientific fields:

Chemistry: It is used as a reference compound in the study of hydrocarbon structures and reactions.

Medicine: While direct medical applications are limited, its structural analogs are studied for potential therapeutic uses.

Industry: It can be used in the synthesis of other complex organic molecules and as a standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 2,6-Dimethylpentadecane in biological systems, particularly as a pheromone, involves its interaction with specific receptors in insects. These receptors are part of the olfactory system, which detects the presence of the compound and triggers behavioral responses such as mating.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,6-dimethylpentadecane with structurally analogous branched alkanes, leveraging data from the provided evidence:

*Estimated based on homologous series trends. ‡Based on ADMET properties of 4,6-dimethyldodecane ().

Structural and Physical Property Analysis

Branching Effects :

- Increasing branching (e.g., 2,6,10,14-tetramethylpentadecane) lowers boiling points compared to linear isomers due to reduced van der Waals interactions . For example, 2,6,10,14-tetramethylpentadecane has a boiling point of 330–335°C , while linear pentadecane boils at ~270°C. This compound likely has a boiling point between these values (~290–310°C).

- Density increases with branching; 2,6,10,14-tetramethylpentadecane (0.84 g/cm³) is denser than linear pentadecane (0.77 g/cm³) .

Lipophilicity (logP) :

Toxicity and Regulatory Profiles

- It is listed under the U.S. Toxic Substances Control Act (TSCA) .

- 4,6-Dimethyldodecane : Exhibits low blood-brain barrier penetration and minimal hepatotoxicity, making it a candidate for pharmacological studies .

- This compound: Toxicity data is unavailable, but its structural similarity to non-irritating branched alkanes (e.g., 2,6-dimethylundecane) suggests low acute hazards.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.